molecular formula C14H18F2N2O3 B2406407 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid CAS No. 1048010-11-2

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No.: B2406407
CAS No.: 1048010-11-2
M. Wt: 300.306
InChI Key: AEOFCAILVSJIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of difluorophenyl and isobutylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorophenyl Intermediate: The difluorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with fluorinating agents under controlled conditions.

    Amination Reaction: The difluorophenyl intermediate undergoes an amination reaction with an appropriate amine to form the difluorophenylamino derivative.

    Formation of the Isobutylamino Group: The isobutylamino group is introduced through a nucleophilic substitution reaction, where an isobutylamine reacts with a suitable electrophilic intermediate.

    Coupling Reaction: The final step involves coupling the difluorophenylamino and isobutylamino intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and amines are used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl and isobutylamino groups contribute to its reactivity and versatility in various chemical reactions and research applications.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-4-3-9(15)5-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOFCAILVSJIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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